molecular formula C10H11N B7724263 1-(Isocyanomethyl)-3,5-dimethylbenzene

1-(Isocyanomethyl)-3,5-dimethylbenzene

Cat. No.: B7724263
M. Wt: 145.20 g/mol
InChI Key: IIAQJRAMUBZCRD-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-3,5-dimethylbenzene is an organic compound featuring an isocyanide functional group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isocyanomethyl)-3,5-dimethylbenzene typically involves the reaction of 3,5-dimethylbenzyl chloride with silver cyanide to form the corresponding isocyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group. The reaction can be represented as follows:

3,5-dimethylbenzyl chloride+AgCNThis compound+AgCl\text{3,5-dimethylbenzyl chloride} + \text{AgCN} \rightarrow \text{this compound} + \text{AgCl} 3,5-dimethylbenzyl chloride+AgCN→this compound+AgCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction of the isocyanide group can yield primary amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.

Major Products:

    Oxidation: Isocyanates

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Isocyanomethyl)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)-3,5-dimethylbenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

  • 1-(Isocyanomethyl)benzene
  • 1-(Isocyanomethyl)-2,4-dimethylbenzene
  • 1-(Isocyanomethyl)-4-methylbenzene

Comparison: 1-(Isocyanomethyl)-3,5-dimethylbenzene is unique due to the presence of two methyl groups at the 3 and 5 positions, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

1-(isocyanomethyl)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-9(2)6-10(5-8)7-11-3/h4-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAQJRAMUBZCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C[N+]#[C-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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